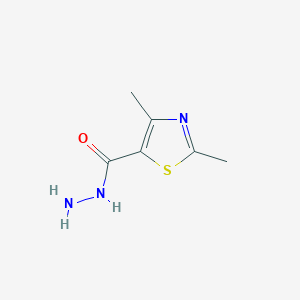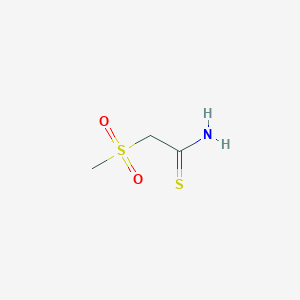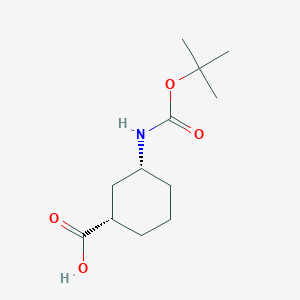
Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
Descripción general
Descripción
Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate: is an organic compound with the molecular formula C13H13NO3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both amino and methoxy functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand the interaction of thiophene derivatives with biological systems.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique electronic properties.
Dye and Pigment Production: It serves as a precursor in the synthesis of dyes and pigments.
Safety and Hazards
Direcciones Futuras
The future directions for “Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities. They could also be studied for their potential applications in medicinal chemistry and material science .
Mecanismo De Acción
Mode of Action
It’s known that thiophene derivatives can undergo various chemical reactions, which may contribute to their biological activity .
Biochemical Pathways
Thiophene derivatives have been reported to exhibit antimicrobial activity, suggesting that they may interfere with the biochemical pathways of microorganisms .
Result of Action
Thiophene derivatives have been reported to exhibit antimicrobial activity, suggesting that they may exert their effects by inhibiting the growth of microorganisms .
Análisis Bioquímico
Biochemical Properties
Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can modulate signaling pathways, affecting cellular responses. Additionally, the compound may bind to specific receptors, altering their conformation and activity .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound has been shown to affect the MAPK pathway, which is crucial for cell proliferation and differentiation . By modulating this pathway, the compound can alter cell function, potentially leading to therapeutic effects in diseases such as cancer and inflammatory disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes, either inhibiting or activating them. For instance, the compound may inhibit certain kinases, preventing the phosphorylation of target proteins and thereby altering cellular signaling . Additionally, it can interact with DNA-binding proteins, influencing gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can influence the compound’s bioavailability and therapeutic effects. Additionally, the compound may affect metabolic flux, altering the levels of specific metabolites and influencing cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters, facilitating its uptake into cells . Once inside the cells, it may bind to proteins, influencing its localization and accumulation. Understanding these processes is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Understanding its subcellular localization is crucial for elucidating its mechanism of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-amino-5-(4-methoxyphenyl)thiophene and methyl chloroformate.
Reaction Conditions: The reaction involves the esterification of the carboxylic acid group in the presence of a base such as triethylamine.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain pure methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the amino group can produce the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted thiophene derivatives.
Comparación Con Compuestos Similares
Methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate: Similar in structure but with a different substitution pattern on the thiophene ring.
Methyl 3-sulfonyl amino-2-thiophenecarboxylate: Contains a sulfonyl group instead of a methoxy group, leading to different chemical properties.
3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid: The carboxylic acid analog of the compound.
Uniqueness:
Functional Groups: The presence of both amino and methoxy groups on the thiophene ring provides unique reactivity and potential for diverse chemical transformations.
Applications: Its specific structural features make it particularly useful in organic synthesis and drug development compared to its analogs.
Propiedades
IUPAC Name |
methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-16-9-5-3-8(4-6-9)11-7-10(14)12(18-11)13(15)17-2/h3-7H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUIWNUZMRQRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374900 | |
| Record name | Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37572-23-9 | |
| Record name | Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 37572-23-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one](/img/structure/B1363534.png)

![(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1363539.png)







